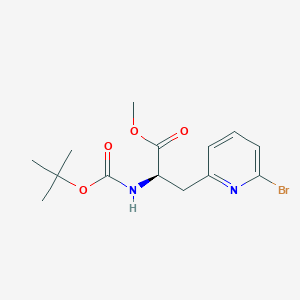
(R)-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound with significant potential in various fields of scientific research. This compound features a bromopyridine moiety, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality further enhances its utility in synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Propanoate Moiety: The bromopyridine is then reacted with ®-methyl 2-aminopropanoate under basic conditions to form the desired propanoate structure.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while reduction can produce a dehalogenated pyridine compound.
科学的研究の応用
Chemistry
In chemistry, ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate is used as a building block for the synthesis of more complex molecules. Its bromopyridine moiety allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding
Medicine
In medicinal chemistry, ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate serves as a precursor for the synthesis of potential drug candidates. Its structural features make it suitable for the design of molecules with specific pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-Methyl 3-(6-chloropyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with a chlorine atom instead of bromine.
®-Methyl 3-(6-fluoropyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with a fluorine atom instead of bromine.
®-Methyl 3-(6-iodopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of ®-Methyl 3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate lies in its bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations.
特性
分子式 |
C14H19BrN2O4 |
|---|---|
分子量 |
359.22 g/mol |
IUPAC名 |
methyl (2R)-3-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)17-10(12(18)20-4)8-9-6-5-7-11(15)16-9/h5-7,10H,8H2,1-4H3,(H,17,19)/t10-/m1/s1 |
InChIキー |
MDJVVWSHMQQMFN-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=NC(=CC=C1)Br)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=NC(=CC=C1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


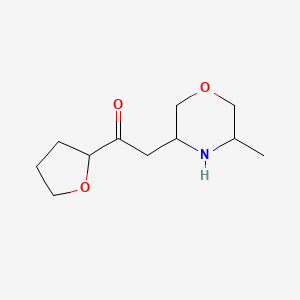
![2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid](/img/structure/B13089045.png)
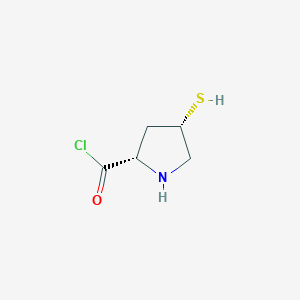
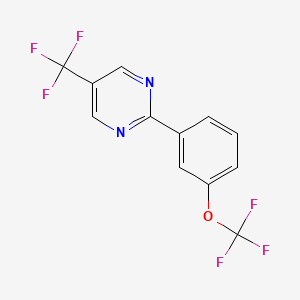
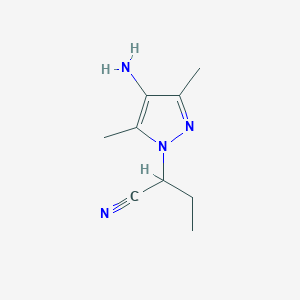
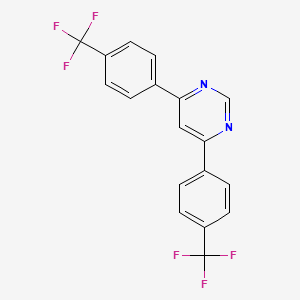
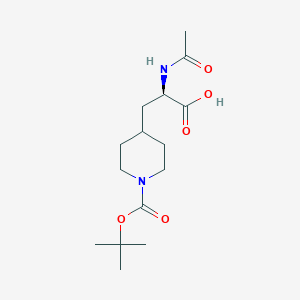
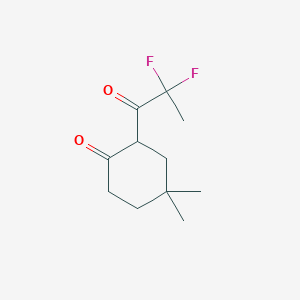
![2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone](/img/structure/B13089075.png)
![4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine](/img/structure/B13089082.png)
![Tert-butyl 7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13089094.png)
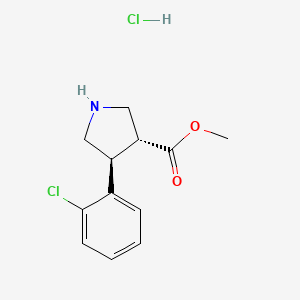
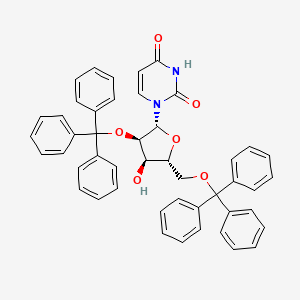
![(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13089097.png)
